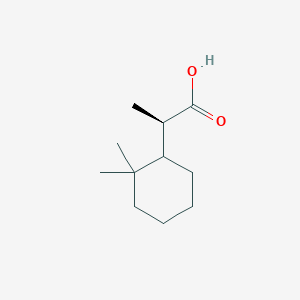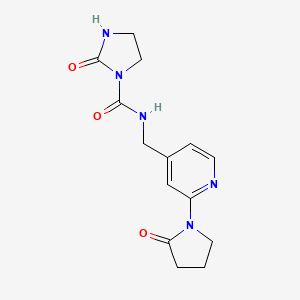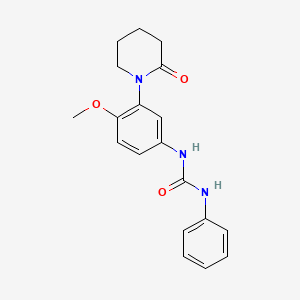
1-(4-Methoxy-3-(2-oxopiperidin-1-yl)phenyl)-3-phenylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(4-Methoxy-3-(2-oxopiperidin-1-yl)phenyl)-3-phenylurea” is a complex organic compound. It contains a piperidine ring, which is a common structural motif in many pharmaceuticals and natural products . The compound also contains a methoxy group and a phenylurea moiety.
Synthesis Analysis
The synthesis of such compounds often involves multi-step processes. For instance, a related compound, SKF-96365, was synthesized in four steps with an overall yield of 9% . The structure of the compound was confirmed by 1H-, 13C-NMR, HRMS, and elemental analysis . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .Molecular Structure Analysis
The molecular structure of such compounds is typically confirmed using techniques like IR spectroscopy, NMR spectroscopy, and mass spectroscopy . These techniques provide information about the functional groups present in the molecule and their arrangement .Chemical Reactions Analysis
The Suzuki–Miyaura coupling reaction is a common method used in the synthesis of biaryl compounds, which could potentially be used in the synthesis of "1-(4-Methoxy-3-(2-oxopiperidin-1-yl)phenyl)-3-phenylurea" .Scientific Research Applications
Antiviral Activity
MOPPU derivatives have been investigated for their antiviral potential. Researchers have synthesized and tested these compounds in vitro against a broad range of RNA and DNA viruses . Their activity against specific viral strains and mechanisms of action warrant further exploration.
Medicinal Chemistry and Drug Design
Piperidines, including MOPPU, serve as essential building blocks in drug design. Their six-membered heterocyclic structure makes them versatile for constructing pharmacologically active compounds. Scientists have explored various synthetic routes to obtain substituted piperidines, which are crucial for drug development . MOPPU’s unique structure may offer opportunities for designing novel drugs.
Spiropiperidines and Condensed Piperidines
MOPPU derivatives can be modified to form spiropiperidines and condensed piperidines. These structural variations impact their biological properties. Researchers have investigated the synthesis and reactivity of these compounds, aiming to uncover new drug candidates .
Biological Evaluation
The biological evaluation of MOPPU derivatives involves assessing their interactions with biological targets. Researchers explore binding affinity, selectivity, and potential toxicity. By understanding their pharmacological activity, we can identify promising leads for drug development .
Multicomponent Reactions
Efficient synthetic methods are crucial for accessing diverse piperidine derivatives. Multicomponent reactions (MCRs) provide a powerful approach. Researchers have explored MCRs involving MOPPU scaffolds, leading to structurally diverse compounds with potential biological activity .
Hydrogenation and Cyclization
Hydrogenation and cyclization reactions play a pivotal role in piperidine synthesis. By optimizing these processes, scientists can access MOPPU analogs with improved properties. These reactions are essential for scaling up production and ensuring cost-effective methods .
Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937.
Future Directions
properties
IUPAC Name |
1-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-25-17-11-10-15(13-16(17)22-12-6-5-9-18(22)23)21-19(24)20-14-7-3-2-4-8-14/h2-4,7-8,10-11,13H,5-6,9,12H2,1H3,(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBKUBEXTKUBWSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)NC2=CC=CC=C2)N3CCCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxy-3-(2-oxopiperidin-1-yl)phenyl)-3-phenylurea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-bromo-4-(methylsulfonyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2795724.png)

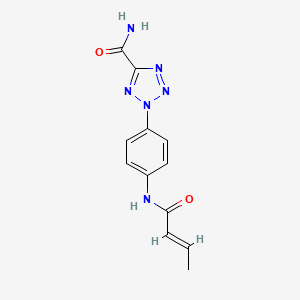
![2-((8-oxo-7-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2795729.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-fluorobenzamide](/img/structure/B2795733.png)
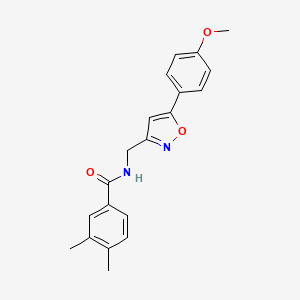
![Spiro[2,4-dihydro-1H-1,8-naphthyridine-3,1'-cyclobutane]](/img/structure/B2795737.png)
![3-[(2-chloro-6-fluorophenyl)methyl]-9-(4-chlorophenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)


![(2R,3S)-3-[(2-Methylpropan-2-yl)oxy]-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]butanoic acid](/img/structure/B2795741.png)
